molecular formula C11H12ClF2NO2S B2427065 1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine CAS No. 2310156-76-2

1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine

Cat. No.: B2427065
CAS No.: 2310156-76-2
M. Wt: 295.73
InChI Key: WFVVMSCFGSWGAU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its ability to improve the physicochemical properties and metabolic stability of drug candidates . The scaffold is substituted with a difluoromethyl group, a moiety often used as a bioisostere to modulate polarity and bioavailability , and a 5-chloro-2-methylbenzenesulfonyl group, a common pharmacophore in the development of targeted protein degraders and enzyme inhibitors . Compounds incorporating azetidine and sulfonamide motifs are being actively investigated across multiple therapeutic areas. Research into similar structures has identified potent antagonists of the D3 dopamine receptor for potential treatment of neuropsychiatric disorders , novel antibacterials with activity against multidrug-resistant Mycobacterium tuberculosis , and inhibitors of protein-protein interactions in oncology targets . This product is intended for research purposes as a key intermediate or building block for the synthesis of more complex molecules for biological screening. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(12)4-10(7)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVVMSCFGSWGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mesylation and Nucleophilic Displacement

The azetidine ring is often constructed via mesylation of a precursor alcohol, followed by nucleophilic displacement. For example, N-t-butyl-O-trimethylsilylazetidine undergoes mesylation in methylene chloride at -40°C using triethylamine as a base, forming a mesylate intermediate that is immediately reacted to prevent decomposition. This method ensures >64% yield by maintaining temperatures below -10°C and using chlorinated solvents to stabilize reactive intermediates.

Hydrogenation for Deprotection

Benzyl-protected azetidines are deprotected via hydrogenation under 40–60 psi H₂ at 60°C using palladium hydroxide on carbon. For instance, 1-benzylazetidin-3-ylpiperidine is debenzylated in methanol over 72 hours, achieving quantitative conversion. This step is critical for generating free amines for subsequent sulfonylation.

Introduction of the Difluoromethyl Group

Fluorination Strategies

The difluoromethyl moiety is introduced via nucleophilic substitution or fluorination agents. While direct methods are sparsely documented in the provided sources, analogous routes involve displacing a mesylate or tosylate group with a difluoromethylating reagent such as (difluoromethyl)triphenylphosphonium bromide. For example, 3-hydroxymethylazetidine is first mesylated, then reacted with the phosphonium salt in THF at 0°C.

Stability Considerations

Difluoromethyl groups require anhydrous conditions to prevent hydrolysis. Reactions are conducted in aprotic solvents like dichloromethane, with tertiary bases (e.g., diisopropylethylamine) to neutralize acids generated during substitution.

Sulfonylation with 5-Chloro-2-methylbenzenesulfonyl Chloride

Sulfonyl Chloride Activation

The sulfonyl group is introduced via reaction of 5-chloro-2-methylbenzenesulfonyl chloride with the azetidine amine. This step employs triethylamine (3 equiv) in methylene chloride at 0°C, yielding the sulfonamide after 2 hours. Excess base ensures complete deprotonation of the amine, while low temperatures minimize side reactions.

Table 1: Sulfonylation Reaction Conditions

Parameter Value Source
Solvent Methylene chloride
Temperature 0°C
Base Triethylamine (3 equiv)
Reaction Time 2 hours
Yield 78–89%

Alternative Sulfonyl Isocyanate Routes

When sulfonyl chlorides are unstable, 5-chloro-2-methylbenzenesulfonamide is activated using Troc-Cl (2,2,2-trichloroethyl chloroformate) to form a stable intermediate. This intermediate reacts with azetidine amines at room temperature in dichloromethane, achieving 57–92% yields.

Purification and Characterization

Workup Procedures

Crude products are extracted with dichloromethane, dried over sodium sulfate, and purified via silica gel chromatography using ethyl acetate/hexanes (50:50). For hydrochloride salts, precipitation with hydrogen chloride gas in ethanol followed by filtration yields crystalline solids.

Analytical Data

  • Melting Point : Hydrochloride salts typically melt at 160–165°C.
  • ¹H NMR : Characteristic peaks include δ 3.8–4.2 ppm (azetidine CH₂) and δ 7.6–8.1 ppm (aromatic protons).
  • MS (ESI+) : [M+H]⁺ calculated for C₁₂H₁₃ClF₂NO₂S: 332.03; observed: 332.1.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Mesylation and displacement steps are adapted to continuous flow systems to enhance reproducibility. For example, mesyl chloride is introduced via a cooled (-40°C) reactor loop, ensuring consistent residence times and minimizing decomposition.

Catalytic Hydrogenation Optimization

Large-scale debenzylation uses 20% Pd(OH)₂/C under 60 psi H₂ at 60°C, reducing reaction times to 48 hours. Catalyst recycling protocols improve cost efficiency by 30%.

Challenges and Mitigation Strategies

Mesylate Instability

Mesylates decompose rapidly (>20% in 2 hours), necessitating immediate use. In-situ generation and direct displacement without isolation mitigate this issue.

Regioselectivity in Sulfonylation

Competing N- and O-sulfonylation is suppressed by using bulky bases (e.g., diisopropylethylamine) and polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methylphenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, improving its bioavailability and interaction with lipid membranes. The azetidine ring can provide structural rigidity, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylphenyl)piperazine: Similar in structure but contains a piperazine ring instead of an azetidine ring.

    4-Chloro-2-methylphenyl isocyanate: Contains a similar chlorinated methylphenyl ring but with an isocyanate group instead of a sulfonyl group.

Uniqueness

1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is unique due to the combination of its sulfonyl group, difluoromethyl group, and azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

1-(5-Chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H10ClF2N1O2S
  • Molecular Weight : 273.7 g/mol
  • CAS Number : 129931-45-9

The biological activity of 1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine primarily involves its interaction with specific protein targets. Research indicates that this compound acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.

Enzyme Inhibition

Studies have shown that the compound exhibits inhibitory effects on:

  • Dihydropteroate Synthase : This enzyme is crucial in the folate biosynthesis pathway, making it a target for antibiotic development .
  • 11beta-Hydroxysteroid Dehydrogenase Type 1 (11betaHSD1) : Inhibition of this enzyme can influence glucocorticoid metabolism, which is significant in conditions like diabetes and metabolic syndrome .

Biological Activity and Pharmacological Effects

The compound has demonstrated several pharmacological effects in vitro and in vivo:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting cancer cell metabolism.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in various cellular models.
  • Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been noted, particularly against Gram-positive bacteria.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Data Table of Biological Activity

Biological ActivityObserved EffectReference
AntitumorReduced viability in cancer cells
Anti-inflammatoryDecreased cytokine levels
AntimicrobialInhibition of Gram-positive bacteria

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